molecular formula C9H17NO2 B13570875 methyl (2R)-2-amino-2-cyclohexylacetate CAS No. 37763-24-9

methyl (2R)-2-amino-2-cyclohexylacetate

Cat. No.: B13570875
CAS No.: 37763-24-9
M. Wt: 171.24 g/mol
InChI Key: UUSVVDQFPGXFTQ-MRVPVSSYSA-N
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Description

Methyl (2R)-2-amino-2-cyclohexylacetate is an organic compound with a unique structure that includes a cyclohexyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2-cyclohexylacetate typically involves the reaction of cyclohexylamine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of cyclohexylamine attacks the carbon atom of methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-cyclohexylacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-2-cyclohexylacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2-cyclohexylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl ring and amino group but lacks the ester functionality.

    Methyl 2-aminoacetate: Contains the amino and ester groups but lacks the cyclohexyl ring.

Uniqueness

Methyl (2R)-2-amino-2-cyclohexylacetate is unique due to the combination of the cyclohexyl ring, amino group, and ester functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

37763-24-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl (2R)-2-amino-2-cyclohexylacetate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

UUSVVDQFPGXFTQ-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1CCCCC1)N

Canonical SMILES

COC(=O)C(C1CCCCC1)N

Origin of Product

United States

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